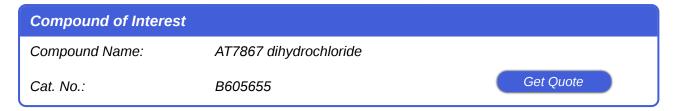


Application Notes and Protocols for Immunoprecipitation Kinase Assay with AT7867 Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 dihydrochloride is a potent, ATP-competitive inhibitor of several AGC family kinases, primarily targeting Akt1, Akt2, Akt3, p70S6K, and PKA.[1][2][3] Its ability to suppress the phosphorylation of downstream cellular substrates makes it a valuable tool for studying signaling pathways and a potential therapeutic agent in diseases characterized by aberrant kinase activity, such as cancer.[4][5] This document provides detailed application notes and protocols for utilizing AT7867 dihydrochloride in immunoprecipitation kinase assays to assess the activity of specific kinases and the inhibitory effect of the compound.

Mechanism of Action

AT7867 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. This inhibition has been demonstrated to block the proliferation of various human cancer cell lines, particularly those with mutations in the PI3K/Akt pathway.[4]

Target Kinase Profile and Potency

AT7867 exhibits potent inhibition of several key kinases within the AGC kinase family. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized in the



table below.

Target Kinase	IC50 (nM)
Akt1	32
Akt2	17
Akt3	47
p70S6K	85
PKA	20

Table 1: In vitro inhibitory activity of AT7867 against key AGC family kinases.[1][2][3]

Cellular Activity of AT7867

In cellular assays, AT7867 effectively inhibits the phosphorylation of downstream targets of the Akt pathway, such as GSK-3β, with an IC50 in the low micromolar range.[2][4] It has been shown to induce apoptosis and suppress tumor growth in xenograft models.[4][5] The IC50 values for growth inhibition in various cancer cell lines are presented below.

Cell Line	Cancer Type	IC50 (µM)
MES-SA	Uterine Sarcoma	0.94
MDA-MB-468	Breast Cancer	2.26
MCF-7	Breast Cancer	1.86
HCT116	Colon Cancer	1.76
HT29	Colon Cancer	3.04
U87MG	Glioblastoma	8.22
PC-3	Prostate Cancer	10.37
DU145	Prostate Cancer	11.86

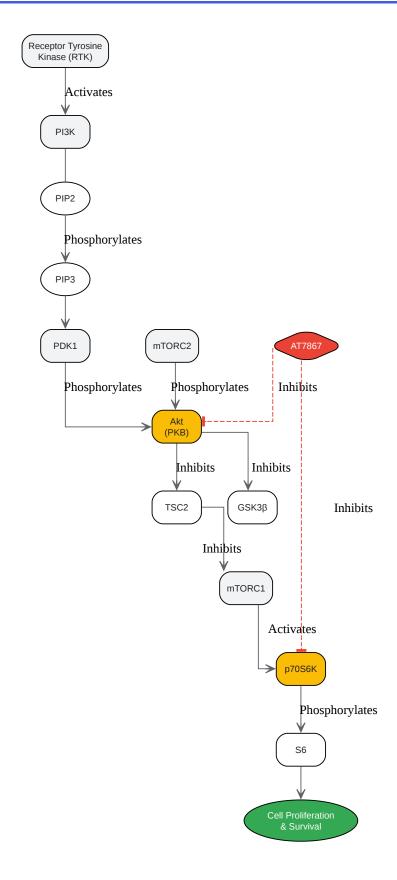
Table 2: Antiproliferative activity of AT7867 in various human cancer cell lines.[2][4]



Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by AT7867.





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Caption: PI3K/Akt/mTOR signaling pathway with AT7867 inhibition points.

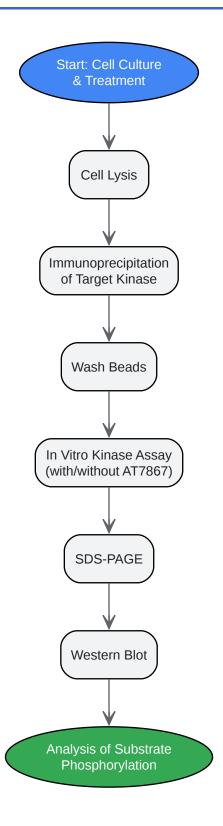




Experimental Protocols Immunoprecipitation Kinase Assay Workflow

The following diagram outlines the general workflow for an immunoprecipitation kinase assay using AT7867.





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Caption: Workflow for an immunoprecipitation kinase assay.



Detailed Protocol: Immunoprecipitation of Akt1 and In Vitro Kinase Assay with AT7867

This protocol describes the immunoprecipitation of endogenous or overexpressed Akt1 from cell lysates, followed by an in vitro kinase assay to measure its activity in the presence and absence of AT7867.

A. Solutions and Reagents

- Cell Lysis Buffer (1X): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 μg/ml leupeptin. Add 1 mM PMSF immediately before use.[6]
- Wash Buffer: Cell Lysis Buffer (1X).
- Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
- ATP Solution: 10 mM ATP in dH2O.
- Substrate: GSK- $3\alpha/\beta$ peptide or other known Akt substrate.
- AT7867 Dihydrochloride Stock Solution: 10 mM in DMSO.
- Antibody: Anti-Akt1 antibody (for immunoprecipitation).
- Protein A/G Agarose Beads.
- 3X SDS Sample Buffer.

B. Cell Lysis

- Culture cells to 80-90% confluency.
- Treat cells with appropriate stimuli to activate the Akt pathway if necessary.
- Aspirate media and wash cells once with ice-cold PBS.



- Add 0.5-1.0 ml of ice-cold Cell Lysis Buffer per 10 cm plate.
- Incubate on ice for 5-10 minutes.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Sonicate briefly on ice if the lysate is viscous.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate.
- C. Immunoprecipitation
- To 200-500 μg of cell lysate, add the recommended amount of anti-Akt1 antibody.
- Incubate with gentle rotation for 2 hours to overnight at 4°C.
- Add 20-30 μl of a 50% slurry of Protein A/G agarose beads.
- Incubate with gentle rotation for 1-2 hours at 4°C.
- Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Discard the supernatant.
- Wash the beads three times with 1 ml of ice-cold Cell Lysis Buffer. After the final wash, carefully aspirate all supernatant.
- D. In Vitro Kinase Assay
- Resuspend the washed beads in 40 μl of 1X Kinase Buffer.
- Prepare different reaction tubes:
 - Control (No Inhibitor): Add DMSO (vehicle control) to the bead suspension.



- \circ AT7867 Inhibition: Add the desired final concentration of AT7867 (e.g., 10 nM 1 μ M) to the bead suspension. Pre-incubate for 10 minutes on ice.
- Add the Akt substrate (e.g., GSK-3 peptide) to each reaction tube.
- Initiate the kinase reaction by adding ATP to a final concentration of 100-200 μM.
- Incubate the reactions at 30°C for 30 minutes with gentle agitation.
- Terminate the reaction by adding 20 μl of 3X SDS Sample Buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Centrifuge to pellet the beads and collect the supernatant.

E. Analysis

- Load the supernatant onto an SDS-PAGE gel.
- Perform Western blotting using a phospho-specific antibody for the substrate (e.g., antiphospho-GSK-3 α/β).
- Probe a separate blot with an anti-Akt1 antibody to confirm equal immunoprecipitation of the kinase in all samples.
- Quantify the band intensities to determine the extent of inhibition by AT7867.

Concluding Remarks

The provided protocols and application notes serve as a comprehensive guide for utilizing AT7867 dihydrochloride in immunoprecipitation kinase assays. This powerful inhibitor is an invaluable tool for dissecting the roles of Akt and other AGC family kinases in cellular signaling and for the preclinical evaluation of potential therapeutic strategies targeting these pathways. Researchers should optimize the specific conditions, such as antibody and substrate concentrations, for their particular experimental system.



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